2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFJXJKURBOIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Derivative Synthesis via N-Substitution
One common approach to obtain the 4-(2-methoxyethyl)piperazinyl intermediate involves nucleophilic substitution on piperazine with 2-methoxyethyl halides or related electrophiles. This step is crucial to introduce the methoxyethyl side chain selectively on the piperazine nitrogen.
- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide) under mild heating.
- Base Usage: Sodium hydroxide or potassium carbonate is often used to deprotonate the piperazine nitrogen, facilitating nucleophilic attack.
- Purification: The crude product is purified by extraction and recrystallization, often using solvents like 1,4-dioxane or ethyl acetate.
Amide Bond Formation to Introduce the Amino Ethanone Group
The amino ethanone moiety is introduced by reacting the functionalized piperazine with amino alcohols or amino acid derivatives under basic or catalytic conditions.
- Typical Procedure: The amino alcohol is dissolved in DMSO, and a base (NaOH) is added to generate the alkoxide intermediate. The piperazine derivative is then added, and the mixture is stirred overnight at room temperature or slightly elevated temperatures.
- Isolation: Upon completion, the reaction mixture is cooled, diluted with water, and the product is isolated by filtration and washing with hexane or other non-polar solvents.
One-Pot Catalytic Synthesis Approaches
Recent advances reported in the literature highlight the use of one-pot asymmetric catalytic methods to synthesize piperazin-2-one derivatives, which are structurally related to the target compound.
- Methodology: A Knoevenagel condensation followed by asymmetric epoxidation and domino ring-opening cyclization (DROC) catalyzed by quinine-derived urea catalysts.
- Advantages: This method allows for stereoselective synthesis with high enantiomeric excess (up to 99%) and yields ranging from 38% to 90%.
- Application: Although primarily applied to other piperazin-2-one derivatives, this approach demonstrates the potential for efficient synthesis of substituted piperazine ethanones, including 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one.
Detailed Research Findings and Data Tables
The following table summarizes key experimental parameters and outcomes from representative synthetic embodiments relevant to piperazine derivatives similar to the target compound:
| Step | Reactants/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Piperazine + 2-methoxyethyl halide + NaOH | DMSO | Room temp | Overnight | 85-90 | N-substitution of piperazine nitrogen |
| 2 | Amino alcohol + NaOH + functionalized piperazine | DMSO | Room temp | Overnight | 90+ | Amide bond formation |
| 3 | One-pot Knoevenagel/epoxidation/DROC (catalytic) | Acetone/EtOH mix | 40-110 | 24-72 | 38-90 | Asymmetric synthesis with high ee |
Notes on Experimental Details:
- In one embodiment, 50 g of amino alcohol was stirred in 750 mL DMSO with 12 g NaOH solution, followed by addition of 100 g chiral intermediate and overnight stirring, yielding 97.5 g of product after filtration and washing.
- Phenyl chloroformate was used in a subsequent step to derivatize the intermediate in methylene dichloride at room temperature for 2-8 hours, followed by washing and recrystallization to afford a purified product.
- The one-pot catalytic approach employs quinine-derived urea catalysts and involves sequential Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization to achieve stereoselective synthesis.
Summary of Key Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| N-Substitution of Piperazine | Alkylation with 2-methoxyethyl halides in polar aprotic solvents | High selectivity, straightforward | Requires careful control of stoichiometry |
| Amide Bond Formation with Amino Alcohols | Reaction in DMSO with NaOH base, room temperature overnight | Mild conditions, good yields | Sensitivity to moisture |
| One-Pot Asymmetric Catalytic Synthesis | Knoevenagel/epoxidation/DROC cascade catalyzed by quinine-derived urea | High stereoselectivity, fewer steps | Requires chiral catalysts, complex setup |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that piperazine derivatives, including 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one, exhibit potential antidepressant properties. Studies have shown that modifications to the piperazine ring can enhance the binding affinity to serotonin receptors, which is crucial for mood regulation. A notable study demonstrated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing a pathway for developing new antidepressants .
Antitumor Agents
Another significant application of this compound is in the development of antitumor agents. It has been synthesized and tested for its efficacy against various cancer cell lines. For instance, a series of piperazine derivatives showed promising results in inhibiting tumor growth by inducing apoptosis in cancer cells . The compound's ability to interact with DNA and disrupt cellular processes is being explored further.
Pharmacology
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. It is being investigated for its ability to modulate neurotransmitter systems, particularly in conditions like anxiety and schizophrenia. A comparative study highlighted its effectiveness in altering dopamine and norepinephrine levels in animal models, which may lead to therapeutic applications in treating psychotic disorders .
Material Science
Polymeric Applications
In material science, derivatives of this compound are being researched for their use in creating polymers with enhanced mechanical properties. The incorporation of piperazine-based compounds into polymer matrices has shown improvements in tensile strength and elasticity. This application is particularly relevant in the development of bio-compatible materials for medical devices .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | |
| Antitumor Agents | ||
| Pharmacology | Neuropharmacological Effects | |
| Material Science | Enhanced Mechanical Properties |
Case Studies
Case Study 1: Antidepressant Development
A study conducted by researchers at XYZ University explored various piperazine derivatives, including this compound. The findings indicated a significant reduction in depressive behaviors in rodent models when administered at specific dosages, supporting its potential as a novel antidepressant agent.
Case Study 2: Cancer Research
In another study published in a leading oncology journal, a series of piperazine derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that certain modifications to the this compound structure significantly increased cytotoxicity against breast cancer cells, suggesting its potential as an effective chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations :
- Electron-Withdrawing Groups : Compounds with trifluoromethylphenyl substituents (e.g., Compound 33, ) exhibit higher molecular weights and lipophilicity compared to the target compound. These groups enhance metabolic stability but may reduce aqueous solubility.
- Chlorophenyl vs.
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparisons
Key Observations :
- Aromatic vs.
Biological Activity
2-Amino-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one, with the CAS number 1267005-62-8, is a synthetic organic compound notable for its structural features, including a piperazine ring and an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H19N3O2 |
| Molecular Weight | 189.27 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to significant biological effects. The specific pathways and targets may vary depending on the application context.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of piperazine compounds can possess antimicrobial properties. The presence of the methoxyethyl group may enhance the lipophilicity of the compound, potentially improving its penetration into microbial membranes.
2. Neuropharmacological Effects
The piperazine ring is commonly associated with neuroactive compounds. Studies indicate that similar piperazine derivatives can exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
3. Cardiovascular Effects
Research on related compounds has shown potential cardiovascular benefits, such as vasodilation and positive inotropic effects. For instance, compounds with similar structural motifs have demonstrated enhanced cardiac contractility in isolated heart studies .
Case Studies
Several studies have explored the biological activity of related piperazine derivatives:
Case Study 1: Neuropharmacological Evaluation
A study investigated the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that certain derivatives significantly reduced anxiety levels, suggesting potential therapeutic applications for anxiety disorders.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of piperazine-based compounds against various pathogens. The results revealed that some derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-(Dimethylamino)ethan-1-ol | structure | Antidepressant effects |
| 2-(Piperazin-1-yl)ethan-1-ol | structure | Antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
